![molecular formula C14H12F3N3O B2391084 1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2326337-70-4](/img/structure/B2391084.png)
1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PF-04895162, and it is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a critical enzyme involved in the regulation of T-cell activation, making PF-04895162 a promising candidate for the treatment of autoimmune diseases and cancer.
Mécanisme D'action
PF-04895162 selectively inhibits the PKCθ enzyme, which is primarily expressed in T-cells. This inhibition prevents the activation of T-cells and subsequent production of pro-inflammatory cytokines, leading to a reduction in the immune response. Additionally, PF-04895162 has been shown to induce T-cell apoptosis, further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
PF-04895162 has been shown to have potent anti-inflammatory effects in various preclinical models. In addition to its effects on T-cell activation, PF-04895162 has been shown to reduce the production of pro-inflammatory cytokines such as IL-17 and TNF-α. This compound has also been shown to inhibit the migration of immune cells to sites of inflammation, further contributing to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of PF-04895162 is its selectivity for the PKCθ enzyme. This selectivity reduces the potential for off-target effects, making it a promising candidate for therapeutic applications. However, one of the limitations of PF-04895162 is its poor solubility, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for research on PF-04895162. One area of interest is its use in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of PF-04895162 in clinical trials. Finally, the development of more soluble analogs of PF-04895162 could improve its pharmacokinetic properties and increase its potential for clinical use.
Conclusion:
In conclusion, PF-04895162 is a promising compound for the treatment of autoimmune diseases and cancer. Its selective inhibition of the PKCθ enzyme has potent anti-inflammatory effects, making it a potential therapeutic candidate. However, further research is needed to determine its safety and efficacy in clinical trials, and the development of more soluble analogs could improve its pharmacokinetic properties and increase its potential for clinical use.
Méthodes De Synthèse
The synthesis of PF-04895162 involves a multi-step process that begins with the reaction of 4-methyl-3-pyridinamine with 2-(trifluoromethyl)phenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to further reactions, including N-alkylation and cyclization, to yield the final product.
Applications De Recherche Scientifique
PF-04895162 has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is its use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that PF-04895162 inhibits the activation of T-cells, which play a critical role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
1-(4-methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-9-6-7-18-8-12(9)20-13(21)19-11-5-3-2-4-10(11)14(15,16)17/h2-8H,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUDGUJQBGFCFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

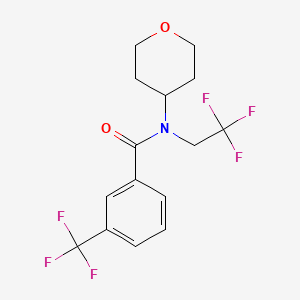
![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)
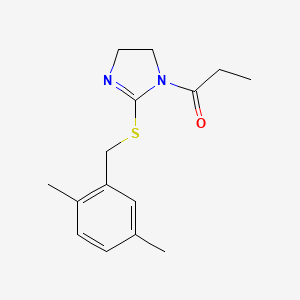
![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate](/img/structure/B2391004.png)
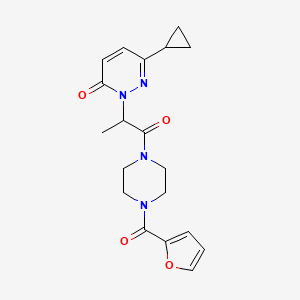
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)

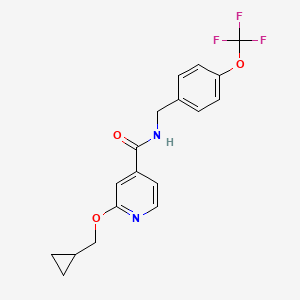
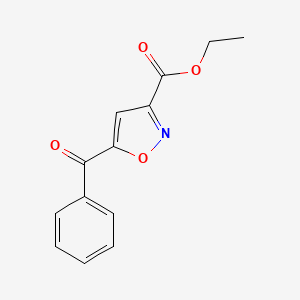
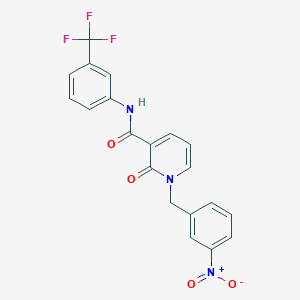
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2391017.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2391024.png)